Structural Elucidation and Physicochemical Profiling of 3-Methoxy-2-methyl-6-nitroaniline: A Technical Guide for Advanced Pharmaceutical Intermediates
Structural Elucidation and Physicochemical Profiling of 3-Methoxy-2-methyl-6-nitroaniline: A Technical Guide for Advanced Pharmaceutical Intermediates
Executive Summary
In the landscape of targeted drug discovery, highly substituted aromatic building blocks are paramount for constructing complex pharmacophores. 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a specialized, tetra-substituted benzene derivative that serves as a critical intermediate in the synthesis of tricyclic nitrogen-containing compounds and heterocyclic kinase inhibitors[1].
As a Senior Application Scientist, I have structured this whitepaper to decode the structural logic, synthetic causality, and analytical validation required to work with this molecule. Rather than merely listing its properties, this guide explores why its specific substitution pattern dictates its chemical behavior and how researchers can leverage these properties in drug development workflows.
Structural Elucidation & Molecular Weight Analysis
The chemical identity of 3-Methoxy-2-methyl-6-nitroaniline is defined by a delicate balance of steric hindrance and electronic "push-pull" dynamics.
Molecular Weight Calculation
The empirical formula for the compound is C₈H₁₀N₂O₃ . The exact molecular weight is calculated by summing the standard atomic weights of its constituent atoms:
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Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
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Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol
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Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
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Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
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Total Molecular Weight: 182.18 g/mol
Electronic and Steric Causality
The molecule features four distinct substituents on the benzene ring, each playing a specific mechanistic role:
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C1 Primary Amine (-NH₂): Strongly electron-donating (+M effect). It acts as the primary nucleophilic site for downstream cyclization.
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C2 Methyl Group (-CH₃): Provides critical steric shielding. It restricts the rotation of the adjacent amine and methoxy groups, locking them into specific conformations that influence receptor binding in final drug candidates.
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C3 Methoxy Group (-OCH₃): Strongly electron-donating (+M effect). Synergizes with the amine to make the ring highly electron-rich.
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C6 Nitro Group (-NO₂): Strongly electron-withdrawing (-M effect). Positioned ortho to the amine, it creates an intramolecular hydrogen bond that stabilizes the molecule while establishing a strong dipole moment across the ring.
Fig 1. Electronic and steric influence of substituents on the aromatic core.
Quantitative Physicochemical Data
To ensure rapid reference during experimental design, the core quantitative metrics are summarized below:
| Property | Value | Causality / Significance |
| CAS Registry Number | 132873-82-6 | Unique identifier for procurement and patent tracking. |
| Molecular Formula | C₈H₁₀N₂O₃ | Dictates mass spectrometry parameters. |
| Molecular Weight | 182.18 g/mol | Essential for stoichiometric calculations. |
| Exact Mass | 182.0691 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Physical State | Solid (Yellow/Orange) | Coloration is driven by the conjugated nitroaniline chromophore. |
| Solubility | DMSO, DMF, DCM | High organic solubility due to lipophilic methyl/methoxy groups. |
Synthetic Methodology: A Self-Validating Protocol
Synthesizing 3-Methoxy-2-methyl-6-nitroaniline requires precise regiocontrol. Direct nitration of 3-methoxy-2-methylaniline is fraught with risks, primarily the oxidative degradation of the free amine by nitric acid. The following protocol utilizes a protection-deprotection strategy to ensure high yield and regioselectivity.
Fig 2. Regioselective synthetic workflow for 3-Methoxy-2-methyl-6-nitroaniline.
Step-by-Step Experimental Workflow
Step 1: Amine Protection (Acetylation)
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Action: Dissolve 1.0 eq of 3-methoxy-2-methylaniline in anhydrous dichloromethane (DCM). Add 1.2 eq of pyridine, followed by the dropwise addition of 1.1 eq of acetic anhydride at 0 °C.
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Causality: The free amine is highly susceptible to oxidation. Acetylation dampens its electron-donating capacity, preventing degradation while maintaining the necessary ortho/para directing effects for the subsequent step.
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Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a higher Rf spot confirms complete conversion.
Step 2: Electrophilic Aromatic Nitration
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Action: Cool the intermediate acetamide solution to between -5 °C and 0 °C. Slowly add a pre-cooled nitrating mixture (conc. HNO₃ / conc. H₂SO₄, 1:1 v/v) dropwise over 30 minutes.
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Causality: Strict temperature control is critical. Exceeding 5 °C leads to di-nitration and potential ring cleavage. The synergistic directing effects of the methoxy and acetamido groups drive the nitronium ion (NO₂⁺) to positions 4 and 6.
Step 3: Regioselective Separation
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Action: Quench the reaction over crushed ice, extract with ethyl acetate, and purify the crude mixture via silica gel flash chromatography.
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Causality: The 6-nitro and 4-nitro isomers exhibit different retention factors due to varying degrees of intramolecular hydrogen bonding. The 6-nitro isomer (target) typically elutes faster due to reduced intermolecular hydrogen bonding with the silica stationary phase.
Step 4: Deprotection
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Action: Reflux the isolated 6-nitro acetamide intermediate in 6M HCl for 4 hours. Neutralize with saturated NaHCO₃, extract, and recrystallize from ethanol.
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Causality: Acidic hydrolysis specifically cleaves the acetyl group, restoring the primary amine without affecting the robust aryl-methoxy or aryl-nitro bonds.
Analytical Characterization (Quality Control)
To ensure the integrity of the synthesized or procured 3-Methoxy-2-methyl-6-nitroaniline, a self-validating analytical system must be employed.
| Analytical Technique | Expected Result | Causality / Diagnostic Value |
| LC-MS (ESI+) | m/z 183.1 [M+H]⁺ | Confirms the exact molecular weight (182.18 + 1.008). |
| ¹H NMR (400 MHz, DMSO-d₆) | Two doublets at ~6.5 - 7.8 ppm (J ≈ 8.5 Hz) | Confirms the presence of two adjacent aromatic protons (C4 and C5), validating that substitution occurred at C6. |
| ¹H NMR (400 MHz, DMSO-d₆) | Singlet at ~3.8 ppm (3H) | Confirms the integrity of the methoxy (-OCH₃) group. |
| HPLC (UV at 254 nm) | Single sharp peak (>96% Area) | Validates purity and the absence of the 4-nitro isomer. |
Applications in Drug Development
The primary value of 3-Methoxy-2-methyl-6-nitroaniline lies in its ortho-relationship between the amine (C1) and the nitro group (C6).
In medicinal chemistry, this specific arrangement is the classic precursor for synthesizing benzimidazoles, benzotriazoles, and tricyclic nitrogen-containing compounds [2]. By subjecting this compound to catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group is reduced to an amine, yielding a 1,2-diamine. This diamine can then be condensed with various electrophiles to form rigid, heterocyclic scaffolds that are ubiquitous in modern kinase inhibitors [1]. The adjacent methyl and methoxy groups provide the necessary steric bulk to ensure these inhibitors fit precisely into the ATP-binding pockets of target kinases, enhancing drug selectivity and reducing off-target toxicity.
References
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Aquila Pharmatech LLC - Product Details: 3-methoxy-2-methyl-6-nitroaniline (CASRN: 132873-82-6). Available at:
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Google Patents (NO301421B1) - Analogous process for the preparation of therapeutically active heterocyclic amines. Available at:1
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Google Patents (RU2023712C1) - Tricyclic nitrogen-containing compounds and tetrahydroquinoline derivatives. Available at:2
Sources
- 1. NO301421B1 - Analogifremgangsmåte for fremstilling av terapeutisk aktive, heterocykliske aminer - Google Patents [patents.google.com]
- 2. RU2023712C1 - ТÑиÑиклиÑеÑкие азоÑÑодеÑжаÑие ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ пÑоизводнÑе ÑеÑÑагидÑÐ¾Ñ Ð¸Ð½Ð¾Ð»Ð¸Ð½Ð° или Ð¸Ñ ÑаÑмаÑевÑиÑеÑки пÑиемлемÑе Ñоли - Google Patents [patents.google.com]
